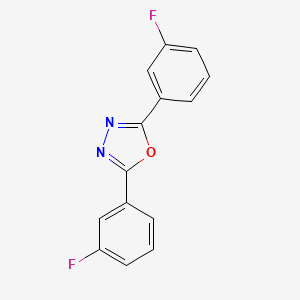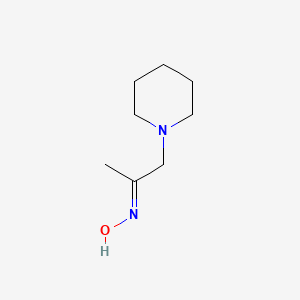
1-Cyclohexene-1-carboxylic acid, 2-bromo-
Übersicht
Beschreibung
1-Cyclohexene-1-carboxylic acid, 2-bromo- is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclohexene, where a bromine atom is attached to the second carbon of the cyclohexene ring, and a carboxylic acid group is attached to the first carbon
Wirkmechanismus
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing metabolic and signaling pathways .
Mode of Action
The exact mode of action of 2-bromocyclohexene-1-carboxylic acid is not well-documented. As a carboxylic acid derivative, it may participate in reactions involving its carboxyl (-COOH) group. The bromine atom on the cyclohexene ring could potentially make this compound more reactive, allowing it to participate in various chemical reactions .
Pharmacokinetics
Carboxylic acids are generally well-absorbed in the body and can be distributed throughout due to their polar nature . The presence of the bromine atom may influence its metabolic stability and excretion.
Result of Action
As an intermediate in certain biochemical pathways, its transformation into other compounds could potentially influence various physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-bromocyclohexene-1-carboxylic acid. For instance, the reactivity of the bromine atom might be affected by changes in pH or temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-carboxylic acid, 2-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclohexene-1-carboxylic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexene-1-carboxylic acid, 2-bromo- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with a palladium catalyst.
Major Products
Substitution: 1-Cyclohexene-1-carboxylic acid derivatives with different functional groups.
Oxidation: Cyclohexene-1-carboxylic acid ketones or aldehydes.
Reduction: Cyclohexanol or cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-carboxylic acid, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexene-1-carboxylic acid, 2-bromo- can be compared with other similar compounds, such as:
1-Cyclohexene-1-carboxylic acid: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1-cyclohexene: Lacks the carboxylic acid group, affecting its solubility and chemical behavior.
Cyclohexene-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclohexene ring, each with unique properties and uses
The presence of both the bromine atom and the carboxylic acid group in 1-Cyclohexene-1-carboxylic acid, 2-bromo- makes it a versatile compound with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-bromocyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXLAGQLWBJSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473122 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68965-62-8 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)



![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)
![3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3032934.png)


